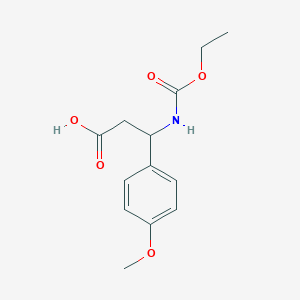

3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethoxycarbonylamino group and a methoxy-substituted phenyl ring attached to a propionic acid backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and ethyl glycinate.

Formation of Schiff Base: The first step involves the condensation of 4-methoxybenzaldehyde with ethyl glycinate to form a Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Acylation: The amine is acylated with ethyl chloroformate to introduce the ethoxycarbonyl group, resulting in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound may be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or a ligand that binds to specific molecular targets. The ethoxycarbonylamino group and the methoxy-substituted phenyl ring play crucial roles in its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-3-(4-methoxy-phenyl)-propionic acid: Lacks the ethoxycarbonyl group.

3-Ethoxycarbonylamino-3-phenyl-propionic acid: Lacks the methoxy group on the phenyl ring.

3-Ethoxycarbonylamino-3-(4-hydroxy-phenyl)-propionic acid: Has a hydroxy group instead of a methoxy group on the phenyl ring.

Uniqueness

3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid is unique due to the presence of both the ethoxycarbonylamino group and the methoxy-substituted phenyl ring. This combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Actividad Biológica

3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₄H₁₅NO₄

- Molecular Weight : 267.11 g/mol

- Boiling Point : 456.4 °C

- Flash Point : 229.8 °C

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activity and influence cellular signaling pathways, particularly those related to metabolic processes and inflammation.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering metabolic rates.

- Receptor Interaction : It could interact with receptors that mediate cellular responses to hormones and other signaling molecules.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Antioxidant Activity

Research indicates that this compound possesses antioxidant properties, which can mitigate oxidative damage in various biological systems. This activity is essential for protecting cells from damage caused by free radicals.

Anti-inflammatory Effects

Studies have shown that the compound can reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases. The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines.

Metabolic Benefits

Recent investigations have highlighted the compound's role in improving metabolic parameters, such as insulin sensitivity and lipid metabolism. It has been shown to modulate gut microbiota, which plays a crucial role in metabolic health.

Case Studies

- Study on Metabolic Disorders : A study published in International Journal of Molecular Sciences demonstrated that oral administration of the compound improved grip strength and inhibited protein catabolism in mice subjected to exhaustive exercise, indicating potential benefits for muscle preservation and metabolic health .

- Gut Microbiota Modulation : Another study reported that the compound influences gut microbiota composition, increasing beneficial bacteria while reducing harmful strains, which could contribute to its metabolic benefits .

Data Table

Propiedades

IUPAC Name |

3-(ethoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-3-19-13(17)14-11(8-12(15)16)9-4-6-10(18-2)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXKFPMOZUZWMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349503 |

Source

|

| Record name | 3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332052-65-0 |

Source

|

| Record name | 3-Ethoxycarbonylamino-3-(4-methoxy-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.